N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1095118-30-1
VCID: VC2811899
InChI: InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2
SMILES: C1CC1NCC2=CC=C(C=C2)N3C=NC=N3
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine

CAS No.: 1095118-30-1

Cat. No.: VC2811899

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine - 1095118-30-1

Specification

CAS No. 1095118-30-1
Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
IUPAC Name N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cyclopropanamine
Standard InChI InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2
Standard InChI Key IXXZZAXEPBBYGW-UHFFFAOYSA-N
SMILES C1CC1NCC2=CC=C(C=C2)N3C=NC=N3
Canonical SMILES C1CC1NCC2=CC=C(C=C2)N3C=NC=N3

Introduction

Chemical Structure and Properties

Structural Components and Features

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine contains four principal structural elements:

  • 1H-1,2,4-triazol-1-yl group: A five-membered aromatic heterocycle containing three nitrogen atoms

  • Phenyl group: A six-membered aromatic ring substituted at the para position

  • Methylene bridge: A CH₂ group connecting the phenyl ring to the nitrogen of the cyclopropylamine

  • Cyclopropylamine: A three-membered ring with an amino group attachment

The compound shares structural similarities with (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, which contains the same triazole-phenyl core but lacks the cyclopropyl group . This related compound has been documented with a CAS registry number (893752-99-3), indicating its recognition in chemical databases .

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated for N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₆N₄Calculated from structure
Molecular Weight228.30 g/molCalculated from structural components
Physical StateSolid at room temperatureBased on similar nitrogen heterocycles
Hydrogen Bond Donors1 (NH group)Structural analysis
Hydrogen Bond Acceptors4 (N atoms in structure)Structural analysis
Rotatable Bonds3-4Structural analysis
Log P (octanol/water)1.8-2.5Estimated from structure and comparison

The compound's triazole component is comparable to the 1H-1,2,4-triazole moiety found in (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, which has a molecular weight of 174.20 g/mol . The addition of the cyclopropyl group would increase lipophilicity compared to its non-cyclopropyl analog.

Synthesis Approaches

StepReaction TypeStarting MaterialsConditions
1N-arylation1H-1,2,4-triazole + 1-fluoro-4-formylbenzeneBase (K₂CO₃), polar aprotic solvent (DMF), heat
2Reductive amination4-(1H-1,2,4-triazol-1-yl)benzaldehyde + cyclopropylamineNaBH₃CN or NaBH₄, methanol, mild acid catalyst
3PurificationCrude productColumn chromatography or recrystallization
Potential ActivityLikelihoodRationale
AntifungalModerate1,2,4-triazole is a common pharmacophore in azole antifungals
AntimicrobialPossibleNitrogen-rich heterocycles often show antimicrobial effects
CNS ActivityPossibleCyclopropylamine moieties appear in CNS-active drugs
Enzyme InhibitionProbableTriazole compounds frequently act as enzyme inhibitors
Receptor BindingPossibleStructural features suggest potential for receptor interactions

The triazole component is particularly noteworthy, as various triazole-containing compounds demonstrate significant pharmacological activities. For instance, compounds containing 1,2,4-triazole structures are found in marketed antifungal medications and other therapeutic agents .

Structure-Activity Relationship Considerations

Key Structural Features and Their Significance

Structural ComponentPotential Contribution to Activity
1,2,4-TriazoleMetal-binding capabilities; hydrogen bonding; enzyme inhibition
Phenyl RingHydrophobic interactions; π-stacking with aromatic residues
Methylene BridgeConformational flexibility; optimal spatial arrangement
CyclopropylamineIncreased metabolic stability; unique binding properties due to strained ring

The combination of these elements creates a molecule with potential for specific biological interactions. The triazole component, in particular, shares similarities with the heterocyclic core found in several documented compounds, including (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine .

Comparison with Related Compounds

Structural Analogs and Derivatives

Understanding N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine's properties can be enhanced by comparing it with structurally related compounds:

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Core structure is identicalLacks cyclopropyl groupLower lipophilicity; different receptor binding profile
1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-cyclopropylphenyl)ethyl]-N-methylpiperidin-4-amine Contains both triazole and cyclopropyl moietiesMore complex structure with piperidine ring; different connection pointsHigher molecular weight (340.5 g/mol); different pharmacokinetic profile

These comparisons highlight how structural modifications can significantly alter a compound's physical and biological properties, providing context for understanding our compound of interest.

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